2-[[(2S)-5-Amino-1-[(2S)-2-[[2-[(2S)-2-[[2-[[(E,2S)-1-[(2S)-2-[[2-[(2R)-2-(2-aminoethyl)-2-formylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-6-imino-1-oxohex-4-en-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethylidene]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]acetic acid
2-[[(2S)-5-Amino-1-[(2S)-2-[[2-[(2S)-2-[[2-[[(E,2S)-1-[(2S)-2-[[2-[(2R)-2-(2-aminoethyl)-2-formylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-6-imino-1-oxohex-4-en-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethylidene]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]acetic acid
Brand Name:
Vulcanchem
CAS No.:
117178-64-0
VCID:
VC0054501
InChI:
InChI=1S/C41H60N12O12/c42-15-2-1-7-27(40(65)52-19-5-10-30(52)38(63)48-23-34(58)53-20-6-13-41(53,25-54)14-16-43)49-32(56)21-46-36(61)28-8-3-17-50(28)33(57)22-47-37(62)29-9-4-18-51(29)39(64)26(11-12-31(44)55)45-24-35(59)60/h1-2,15,22,25-30,42,45H,3-14,16-21,23-24,43H2,(H2,44,55)(H,46,61)(H,48,63)(H,49,56)(H,59,60)/b2-1+,42-15?,47-22?/t26-,27-,28-,29-,30-,41+/m0/s1
SMILES:
C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O
Molecular Formula:
C41H60N12O12
Molecular Weight:
913 g/mol
2-[[(2S)-5-Amino-1-[(2S)-2-[[2-[(2S)-2-[[2-[[(E,2S)-1-[(2S)-2-[[2-[(2R)-2-(2-aminoethyl)-2-formylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-6-imino-1-oxohex-4-en-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethylidene]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]acetic acid
CAS No.: 117178-64-0
Main Products
VCID: VC0054501
Molecular Formula: C41H60N12O12
Molecular Weight: 913 g/mol
CAS No. | 117178-64-0 |
---|---|
Product Name | 2-[[(2S)-5-Amino-1-[(2S)-2-[[2-[(2S)-2-[[2-[[(E,2S)-1-[(2S)-2-[[2-[(2R)-2-(2-aminoethyl)-2-formylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-6-imino-1-oxohex-4-en-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethylidene]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]acetic acid |
Molecular Formula | C41H60N12O12 |
Molecular Weight | 913 g/mol |
IUPAC Name | 2-[[(2S)-5-amino-1-[(2S)-2-[[2-[(2S)-2-[[2-[[(E,2S)-1-[(2S)-2-[[2-[(2R)-2-(2-aminoethyl)-2-formylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-6-imino-1-oxohex-4-en-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethylidene]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]acetic acid |
Standard InChI | InChI=1S/C41H60N12O12/c42-15-2-1-7-27(40(65)52-19-5-10-30(52)38(63)48-23-34(58)53-20-6-13-41(53,25-54)14-16-43)49-32(56)21-46-36(61)28-8-3-17-50(28)33(57)22-47-37(62)29-9-4-18-51(29)39(64)26(11-12-31(44)55)45-24-35(59)60/h1-2,15,22,25-30,42,45H,3-14,16-21,23-24,43H2,(H2,44,55)(H,46,61)(H,48,63)(H,49,56)(H,59,60)/b2-1+,42-15?,47-22?/t26-,27-,28-,29-,30-,41+/m0/s1 |
Standard InChIKey | OTGZZDDHNFTAOV-BBMKWWLZSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)C=NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)N[C@@H](C/C=C/C=N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@@]4(CCN)C=O |
SMILES | C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O |
Canonical SMILES | C1CC(N(C1)C(=O)C=NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NCC(=O)O)C(=O)NCC(=O)NC(CC=CC=N)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4(CCN)C=O |
Synonyms | BCP-7 BCP7 cyclo(Lys-Pro-Gly-Pro-Gly-Glu-Pro-Gly-Pro-Gly)cyclo(1-epsilon-6-gamma)-Gly cyclo(lysyl-prolyl-glycyl-prolyl-glycyl-glutamyl-prolyl-glycyl-prolyl-glycyl)cyclo(1epsilon-6-gamma)glycine |
PubChem Compound | 9589384 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume